Pregn-4-ene-3,20-dione, 17-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

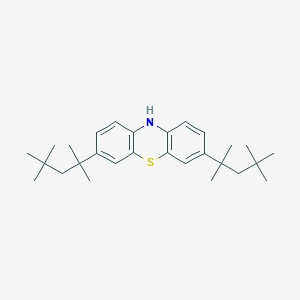

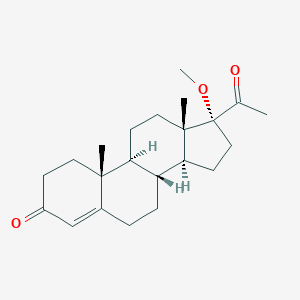

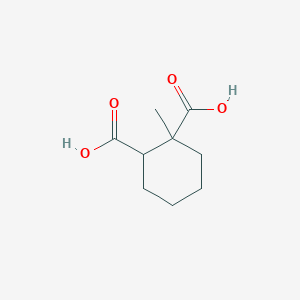

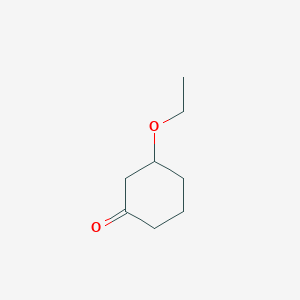

Pregn-4-ene-3,20-dione, 17-methoxy-, also known as 17α-methoxypregn-4-ene-3,20-dione or 17α-methoxyprogesterone, is a synthetic progestin hormone. It is widely used in scientific research and has various applications in the field of medicine and biology.

Wirkmechanismus

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone acts as a progestin hormone, binding to progesterone receptors in the body. It has a similar mechanism of action to natural progesterone, including the regulation of the menstrual cycle and the maintenance of pregnancy. It also has anti-inflammatory and immunomodulatory effects.

Biochemische Und Physiologische Effekte

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has various biochemical and physiological effects in the body. It promotes the growth and development of the endometrium, inhibits ovulation, and suppresses the production of gonadotropins. It also has anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has several advantages for lab experiments. It is a stable and well-characterized molecule, which makes it easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has a high affinity for progesterone receptors, which may limit its specificity in some experiments.

Zukünftige Richtungen

There are several future directions for the use of Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone in scientific research. One potential application is in the treatment of inflammatory and autoimmune diseases, due to its anti-inflammatory and immunomodulatory effects. Another potential application is in the study of male reproductive physiology, particularly in the regulation of testosterone production. Additionally, the development of new synthetic progestins with improved specificity and efficacy may lead to new applications for these molecules in the future.

Synthesemethoden

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is synthesized from progesterone by the addition of a methoxy group at the Pregn-4-ene-3,20-dione, 17-methoxy-α position. The synthesis method involves several steps, including protection of the hydroxyl group at the 3-position, oxidation of the 20-ketone to a 20-hydroxyl group, and methylation of the Pregn-4-ene-3,20-dione, 17-methoxy-α-hydroxyl group. The final product is obtained by deprotection of the 3-position hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is widely used in scientific research, particularly in the field of reproductive biology. It has various applications in the study of female reproductive physiology, including the regulation of the menstrual cycle, pregnancy, and parturition. It is also used in the study of male reproductive physiology, including the regulation of spermatogenesis and testosterone production.

Eigenschaften

CAS-Nummer |

13254-82-5 |

|---|---|

Produktname |

Pregn-4-ene-3,20-dione, 17-methoxy- |

Molekularformel |

C22H32O3 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

BYKGBGGTSKSTJK-GUCLMQHLSA-N |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)